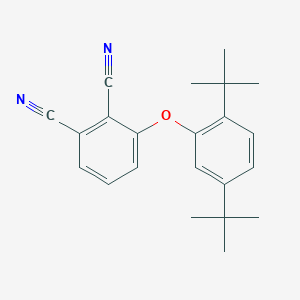
3-(2,5-Di-tert-butylphenoxy)benzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Di-tert-butylphenoxy)benzene-1,2-dicarbonitrile is a chemical compound with the molecular formula C22H24N2O It is known for its unique structure, which includes two tert-butyl groups attached to a phenoxy group, and two cyano groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Di-tert-butylphenoxy)benzene-1,2-dicarbonitrile typically involves the reaction of 2,5-di-tert-butylphenol with 3-bromobenzene-1,2-dicarbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the bromobenzene derivative, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(2,5-Di-tert-butylphenoxy)benzene-1,2-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3/H2SO4) under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms of the cyano groups.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
3-(2,5-Di-tert-butylphenoxy)benzene-1,2-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 3-(2,5-Di-tert-butylphenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenoxy and cyano groups can form hydrogen bonds or other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-(2,5-Di-tert-butylphenoxy)benzene-1,4-dicarbonitrile
- 3-(2,5-Di-tert-butylphenoxy)benzene-1,3-dicarbonitrile
- 2,5-Di-tert-butylphenol
Uniqueness
3-(2,5-Di-tert-butylphenoxy)benzene-1,2-dicarbonitrile is unique due to the specific positioning of the cyano groups on the benzene ring, which influences its reactivity and interaction with other molecules. The presence of tert-butyl groups also provides steric hindrance, affecting the compound’s chemical behavior and stability.
特性
CAS番号 |
652538-69-7 |
|---|---|
分子式 |
C22H24N2O |
分子量 |
332.4 g/mol |
IUPAC名 |
3-(2,5-ditert-butylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C22H24N2O/c1-21(2,3)16-10-11-18(22(4,5)6)20(12-16)25-19-9-7-8-15(13-23)17(19)14-24/h7-12H,1-6H3 |
InChIキー |
OEAVAIYJIJYTLS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)OC2=CC=CC(=C2C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea](/img/structure/B15160171.png)
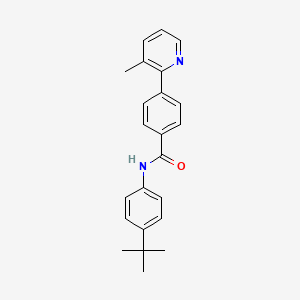
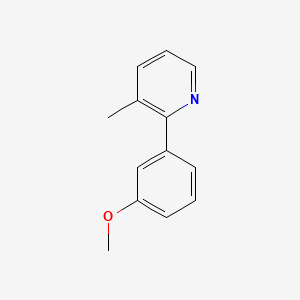
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15160196.png)
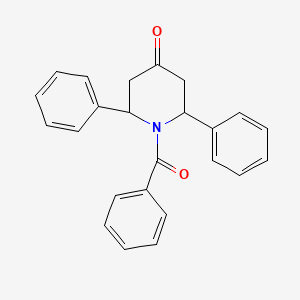
![2-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B15160222.png)
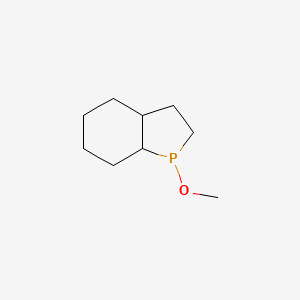
![10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane](/img/structure/B15160237.png)
![1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B15160255.png)
![Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate](/img/structure/B15160258.png)
![3-{[(4-Bromophenyl)carbamoyl]amino}benzoic Acid](/img/structure/B15160259.png)
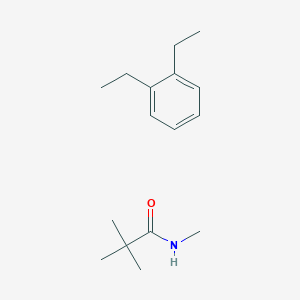
![1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B15160265.png)
